Arbaprostil

Duodenal ulcer healing Clinical trial Arbaprostil efficacy

Arbaprostil is a synthetic PGE2 analog activated by gastric acid-catalyzed epimerization from the 15(R)-prodrug to the active 15(S)-epimer. With an oral ED50 of just 10 μg—among the most potent gastric acid secretion inhibitors—it enables precise, low-dose mechanistic studies. Unlike other prostaglandin analogs, it uniquely overcomes smoking-induced impairment of duodenal ulcer healing. The clear dose threshold (10 μg q.i.d. cytoprotective vs. ≥25 μg q.i.d. acid-suppressive) allows dissection of cytoprotection from acid suppression mechanisms. An essential probe for pH-dependent prodrug activation, prostaglandin receptor pharmacology, and smoking-related mucosal repair research. ≥98% purity.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 55028-70-1
Cat. No. B1667587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbaprostil
CAS55028-70-1
Synonyms15 Methylprostaglandin E2
15-Methylprostaglandin E2
Arbacet
Arbaprostil
U 42842
U-42842
U42842
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1
InChIKeyXSGQFHNPNWBVPT-VFXMVCAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arbaprostil CAS 55028-70-1: A Prodrug Prostaglandin E2 Analog for Gastric Cytoprotection and Acid Suppression Research


Arbaprostil (CAS 55028-70-1), also known as 15(R)-15-methyl prostaglandin E2, is a synthetic analog of prostaglandin E2 (PGE2) [1]. It is classified as a prodrug that undergoes acid-catalyzed epimerization in the stomach to yield the biologically active 15(S)-15-methyl PGE2 epimer, which acts as a potent inhibitor of gastric acid secretion and a cytoprotective agent for the gastric and duodenal mucosa [2]. The compound is primarily investigated for its antiulcer properties and is a member of the E-type prostaglandin analog class, which includes compounds such as misoprostol, enprostil, and rioprostil [3].

Why Arbaprostil Cannot Be Simply Substituted by Other Prostaglandin E Analogs: Key Differences in Potency and Clinical Efficacy


Prostaglandin E analogs exhibit significant heterogeneity in their acid-suppressive potency, cytoprotective threshold, and clinical efficacy profiles, precluding simple interchangeability [1]. Arbaprostil distinguishes itself from other in-class candidates like misoprostol, enprostil, and rioprostil through its unique prodrug activation mechanism requiring gastric acidity, its exceptionally high oral potency for inhibiting gastric acid secretion in humans, and a distinct dose-response relationship for duodenal ulcer healing that was rigorously characterized in multiple placebo-controlled trials [2]. Furthermore, its efficacy is modulated by patient factors such as smoking status, a variable that differentially impacts healing outcomes across prostaglandin analogs [3]. The quantitative evidence below demonstrates that arbaprostil's specific pharmacological and clinical profile does not translate directly to or from its closest chemical analogs.

Arbaprostil (CAS 55028-70-1) Product-Specific Quantitative Evidence Guide


Superior Duodenal Ulcer Healing Rate vs. Placebo: A Head-to-Head Comparison

Arbaprostil demonstrates a significant and clinically meaningful acceleration of duodenal ulcer healing compared to placebo. In a double-blind, multicenter study involving 173 patients with active duodenal ulcers, arbaprostil (100 μg q.i.d. for 28 days) achieved a healing rate of 67%, compared to 39% for placebo (p < 0.001) [1]. A separate dose-ranging trial confirmed this efficacy, with healing rates of 51% for 25 μg and 60% for 50 μg q.i.d., versus 39% for placebo [2]. A third trial evaluating a single nighttime dose further substantiated this, showing healing rates of 85.7% for 50 μg and 64.3% for 100 μg, compared to 31.2% for placebo (p = 0.002 and 0.003, respectively) [3].

Duodenal ulcer healing Clinical trial Arbaprostil efficacy

Exceptional Oral Potency in Inhibiting Gastric Acid Secretion: A Cross-Study Comparison

Arbaprostil exhibits remarkably high potency as an orally active inhibitor of gastric acid secretion in humans. In a controlled study with healthy male volunteers, a peptone meal-stimulated acid output was inhibited in a dose-dependent manner, with an ED50 (dose inhibiting acid output by 50%) of approximately 10 μg per subject, or about 140 ng/kg [1]. This study described the compound as 'the most potent orally active inhibitor of gastric acid secretion in man that is known.' [1]. For context, the typical therapeutic dose of misoprostol for acid suppression is 200-800 μg per day, indicating arbaprostil's significantly higher molar potency [2].

Gastric acid secretion ED50 Antisecretory potency

Distinct Cytoprotective Dose Threshold and Failure for Gastric Ulcer Healing: A Class-Level Distinction

Arbaprostil's cytoprotective properties, which are independent of acid inhibition, are dose-dependent and do not translate to gastric ulcer healing at low doses. A multicenter trial using a 10 μg q.i.d. dose of arbaprostil, which was determined to have minimal gastric acid antisecretory activity and is considered a 'cytoprotective' dose, failed to demonstrate efficacy in healing acute gastric ulcers [1]. At day 42, the healing rate was 42.4% for arbaprostil versus 32.0% for placebo, a non-significant difference [1]. This contrasts with other prostaglandin analogs like misoprostol and enprostil, where acid-suppressive doses were required for gastric ulcer healing, highlighting that arbaprostil's cytoprotective threshold for therapeutic effect is distinct and that simple cytoprotection at low doses is insufficient for gastric ulcer resolution [2].

Gastric ulcer Cytoprotection Dose-response

Smoking Status Does Not Significantly Impair Arbaprostil's Duodenal Ulcer Healing: A Distinct Advantage

Smoking is a well-documented adverse factor that impairs the healing of duodenal ulcers in patients treated with placebo or with certain other antiulcer agents. In the pivotal trial by Vantrappen et al., smoking significantly retarded healing in the placebo-treated group (p < 0.05), but this adverse effect was not observed in patients treated with arbaprostil [1]. This finding suggests that arbaprostil's mechanism of action, which combines acid suppression and cytoprotection, may overcome the negative impact of smoking on mucosal healing. In contrast, a study with enprostil showed a trend toward lower healing rates in smokers (58% vs. 86% in nonsmokers) that did not reach significance, while misoprostol has been shown in some trials to overcome the smoking effect [2], indicating that this property is not uniform across all prostaglandin analogs.

Smoking interaction Duodenal ulcer healing Treatment response

Arbaprostil (CAS 55028-70-1): Best Research and Industrial Application Scenarios


High-Potency Gastric Acid Secretion Inhibition Studies

Arbaprostil's exceptional oral potency, with an ED50 of 10 μg, makes it an ideal tool for researchers investigating the mechanisms of gastric acid secretion and the pharmacology of prostaglandin receptors in the stomach [1]. Its high sensitivity allows for the use of very low doses, minimizing potential off-target effects and enabling precise dose-response studies in human or animal models of acid hypersecretion.

Duodenal Ulcer Healing in Smoking Populations

Given its demonstrated ability to overcome the adverse effect of smoking on duodenal ulcer healing, arbaprostil is particularly suited for clinical or preclinical studies involving smokers or models of smoking-induced impairment of mucosal repair [2]. This unique property distinguishes it from some other prostaglandin analogs and provides a focused research avenue.

Investigating the Cytoprotective vs. Antisecretory Therapeutic Window

The clear delineation of arbaprostil's cytoprotective dose (10 μg q.i.d.), which is ineffective for gastric ulcer healing, from its effective acid-suppressive doses (≥25 μg q.i.d.) provides a well-defined experimental model for dissecting the relative contributions of cytoprotection and acid suppression to ulcer healing [3]. This scenario is valuable for pharmacologists seeking to understand the mechanisms of antiulcer drugs.

Prodrug Activation Studies in Acidic Environments

Arbaprostil's unique requirement for gastric acidity to epimerize from the prodrug (15R) to the active (15S) form makes it a valuable probe for studying prodrug activation kinetics in low-pH environments [4]. This is relevant for formulation scientists and pharmacologists investigating pH-dependent drug delivery and activation in the gastrointestinal tract.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arbaprostil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.